molecular formula C6H5IO3S B1303414 2-iodobenzenesulfonic Acid CAS No. 63059-25-6

2-iodobenzenesulfonic Acid

Cat. No.: B1303414
CAS No.: 63059-25-6
M. Wt: 284.07 g/mol
InChI Key: ZJTNYBYLBTVLRD-UHFFFAOYSA-N
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Description

2-Iodobenzenesulfonic acid is an organoiodine compound with the molecular formula C6H5IO3S It is a derivative of benzenesulfonic acid where an iodine atom is substituted at the ortho position relative to the sulfonic acid group

Mechanism of Action

Target of Action

It’s known that this compound is a powerful hypervalent iodine(v) oxidant . Oxidants are substances that have the ability to accept electrons, and they play a crucial role in many biochemical reactions.

Mode of Action

2-Iodobenzenesulfonic acid can be selectively prepared by the oxidation of sodium 2-iodobenzenesulfonate with Oxone or sodium periodate in water . The oxidation of free this compound under acidic conditions affords an iodine(III) heterocycle, while the oxidation of sodium 2-iodobenzenesulfonate in neutral aqueous solution gives the iodine(V) products . This suggests that the compound interacts with its targets by acting as an oxidizing agent, accepting electrons and thereby causing chemical transformations.

Biochemical Pathways

For instance, hypervalent iodine(V) compounds are extensively employed in organic synthesis , suggesting that this compound could influence pathways involving the synthesis of organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the oxidation of free this compound under acidic conditions affords different products than the oxidation of sodium 2-iodobenzenesulfonate in neutral aqueous solution . This suggests that pH is a significant factor influencing the compound’s action. Other environmental factors, such as temperature and the presence of other chemical species, could also potentially influence its action.

Biochemical Analysis

Biochemical Properties

2-Iodobenzenesulfonic acid plays a significant role in biochemical reactions, particularly in oxidative processes. It is known to interact with various enzymes and proteins, acting as a catalyst in oxidation reactions. For instance, this compound can be converted to 2-iodoxybenzenesulfonic acid, which is a highly active catalyst for the oxidation of alcohols to carbonyl compounds . This interaction involves the formation of strong intermolecular interactions, such as I=O···I bonds, which facilitate the oxidation process .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. The compound’s oxidative properties can lead to the activation or inhibition of specific signaling pathways, thereby affecting cellular metabolism. For example, the oxidation of alcohols by this compound can result in the production of reactive oxygen species (ROS), which play a crucial role in cell signaling and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can act as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates. This process involves the formation of iodine (III) or iodine (V) intermediates, which are highly reactive and can induce changes in gene expression and enzyme activity . The binding interactions with enzymes and proteins are crucial for the compound’s catalytic activity in oxidative reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under ambient conditions but can degrade under acidic or basic conditions, leading to the formation of iodine (III) or iodine (V) species . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can induce oxidative stress, affecting cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a mild oxidizing agent, facilitating normal cellular processes. At high doses, it can induce toxic effects, such as oxidative damage to cellular components and tissues . The threshold effects observed in these studies highlight the importance of dosage optimization to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to oxidative metabolism. The compound interacts with enzymes such as oxidases and peroxidases, facilitating the oxidation of substrates . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s solubility in water allows it to diffuse easily across cellular membranes, where it can interact with intracellular targets . The localization and accumulation of this compound within cells are influenced by its binding interactions with proteins and other biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the oxidation of this compound can lead to its accumulation in the mitochondria, where it can influence mitochondrial function and oxidative metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodobenzenesulfonic acid can be synthesized through the reaction of benzenesulfonyl chloride (C6H5SO2Cl) with sodium iodide (NaI). The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Oxone and sodium periodate.

    Substitution: Various nucleophiles can be used to substitute the iodine atom, depending on the desired product.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ortho-substituted iodine atom, which imparts distinct reactivity compared to other benzenesulfonic acid derivatives. Its ability to form hypervalent iodine compounds makes it particularly valuable in organic synthesis .

Properties

IUPAC Name

2-iodobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTNYBYLBTVLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380827
Record name 2-iodobenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63059-25-6
Record name 2-iodobenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodobenzenesulfonic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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